molecular formula C22H29N5O5 B2894733 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 941936-87-4

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2894733
CAS RN: 941936-87-4
M. Wt: 443.504
InChI Key: KCLQSQPQRRKVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29N5O5 and its molecular weight is 443.504. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Morphology

The purine fused-ring skeleton of similar compounds exhibits a planar conformation, with substituents such as the morpholine ring adopting specific conformations, for instance, a chair conformation. Such molecular arrangements are critical in understanding the intermolecular interactions, including hydrogen bonding, that contribute to the compound's stability and reactivity. Statistical disorder in hydroxy groups and the significance of O-H...N intramolecular hydrogen bonds in determining the conformation of amino-hydroxyalkyl substituents are highlighted in studies, suggesting avenues for chemical modifications to alter physical and chemical properties for specific applications (Karczmarzyk et al., 1995).

Enantioselective Synthesis

Research into the enantioselective synthesis of γ-butyrolactones from ephedrine-derived morpholine dione showcases the potential for creating optically active compounds. This application is crucial for the development of pharmaceuticals where the activity can significantly vary between enantiomers. The synthesis process includes a one-pot alkylation/allylation protocol, indicating the compound's utility in complex organic synthesis procedures that aim for high stereoselectivity (Pansare et al., 2002).

Polymerization Catalysts

The role of morpholine-2,5-dione derivatives in ring-opening polymerization, as explored through various metal catalysts, underscores the importance of these compounds in creating polymers with specific characteristics. This application is particularly relevant in material science, where the properties of polymers, such as mechanical strength, thermal stability, and biodegradability, can be fine-tuned for specific uses. Studies illustrate how certain morpholine dione derivatives do not readily undergo polymerization with common metal catalysts, suggesting specificity in catalyst selection for optimal polymer formation (Chisholm et al., 2006).

Synthesis of Poly(ester amide)s

The enzymatic ring-opening polymerization of cyclic depsipeptides derived from morpholine dione variants represents a novel route to poly(ester amide)s. This approach highlights the biocatalytic potential for synthesizing polymers, offering environmentally friendly alternatives to conventional chemical catalysis. The process enables the production of polydepsipeptides with distinct terminal functional groups, showcasing the compound's utility in synthesizing biodegradable and biocompatible materials for medical and environmental applications (Feng et al., 2000).

properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O5/c1-4-15-6-5-7-17(12-15)32-14-16(28)13-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)26-8-10-31-11-9-26/h5-7,12,16,28H,4,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLQSQPQRRKVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

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